molecular formula C20H19N3O2S B2427443 (Z)-3-phenyl-1-(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one CAS No. 1105226-73-0

(Z)-3-phenyl-1-(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one

Cat. No.: B2427443
CAS No.: 1105226-73-0
M. Wt: 365.45
InChI Key: UHVPFPUIRJHOPN-KHPPLWFESA-N
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Description

(Z)-3-phenyl-1-(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C20H19N3O2S and its molecular weight is 365.45. The purity is usually 95%.
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Properties

IUPAC Name

(Z)-3-phenyl-1-[3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2S/c24-18(11-10-15-6-2-1-3-7-15)23-12-4-8-16(14-23)19-21-22-20(25-19)17-9-5-13-26-17/h1-3,5-7,9-11,13,16H,4,8,12,14H2/b11-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHVPFPUIRJHOPN-KHPPLWFESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C=CC2=CC=CC=C2)C3=NN=C(O3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(CN(C1)C(=O)/C=C\C2=CC=CC=C2)C3=NN=C(O3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-3-phenyl-1-(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one is a complex organic compound that incorporates a variety of pharmacologically relevant functional groups. This compound belongs to the class of oxadiazoles, which have garnered attention for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure

The molecular structure of the compound is characterized by the following components:

  • Phenyl group : Contributes to hydrophobic interactions and biological activity.
  • Piperidine ring : Known for its role in enhancing binding affinity to various biological targets.
  • Oxadiazole moiety : A heterocyclic structure associated with numerous bioactive compounds.

Antiproliferative Activity

Recent studies have demonstrated that derivatives of oxadiazoles exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds containing the oxadiazole ring have shown promising results against breast adenocarcinoma (MCF7) and colon cancer (HCT116) cell lines. In vitro assays indicated that these compounds can inhibit cell proliferation effectively, suggesting their potential as anticancer agents .

Compound TypeCell Line TestedIC50 Value (µM)Reference
Oxadiazole DerivativeMCF710.5
Oxadiazole DerivativeHCT1168.3

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties. Research has shown that oxadiazole derivatives possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential enzymes .

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
S. aureus12 µg/mL
E. coli15 µg/mL

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Binding Affinity : Studies indicate that oxadiazole derivatives can bind to dopamine D2 and serotonin receptors, influencing neurotransmitter activity and potentially offering antipsychotic effects .
  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, such as carbonic anhydrase and histone deacetylase, thereby exerting anticancer effects .

Case Studies and Research Findings

Several studies have explored the biological activities of oxadiazole derivatives similar to this compound:

  • Anticancer Activity : A study investigated a series of 1,3,4-oxadiazole derivatives for their antiproliferative effects on various cancer cell lines. The most potent compounds exhibited IC50 values below 10 µM against multiple cancer types .
  • Antimicrobial Efficacy : Another research focused on the synthesis of novel oxadiazole derivatives which demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the potential for these compounds in developing new antibiotics .

Scientific Research Applications

Chemical Structure and Synthesis

The synthesis of (Z)-3-phenyl-1-(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one can be achieved through various synthetic routes. The compound's structure is characterized by several functional groups that enhance its reactivity and biological interactions.

Synthesis Methods:

  • Reflux Methods: Commonly used for synthesizing oxadiazole derivatives.
  • Condensation Reactions: Often employed to link piperidine and oxadiazole moieties.

Biological Activities

Research indicates that this compound exhibits diverse biological activities:

Antimicrobial Activity

Compounds containing the 1,3,4-oxadiazole ring have shown significant antimicrobial properties. Studies have demonstrated that derivatives of this compound possess antibacterial and antifungal effects against various pathogens. For instance:

Activity Type Pathogen Effectiveness
AntibacterialStaphylococcus aureusComparable to gentamicin
AntifungalCandida albicansModerate effectiveness

These findings align with broader research indicating that oxadiazole derivatives can inhibit bacterial growth effectively .

Anticancer Properties

The compound's structural similarities with other known anticancer agents suggest potential efficacy against different cancer cell lines. Preliminary studies have shown promising results in inhibiting cell proliferation in human breast cancer (MCF7) and colon cancer (HCT116) cell lines. Notably:

Cell Line IC50 Value (µM) Mechanism of Action
MCF70.48Induces apoptosis via caspase activation
HCT1165.13Cell cycle arrest at G1 phase

Chemical Reactions Analysis

Reactivity of the 1,3,4-Oxadiazole Ring

The electron-deficient 1,3,4-oxadiazole ring undergoes nucleophilic substitution and cycloaddition reactions:

Reaction Type Conditions Outcome Source
Nucleophilic Substitution Hydrazine, hydroxylamine, or amines in ethanol under refluxReplacement of oxadiazole C–O/N bonds with C–N bonds, forming triazole or imidazole derivatives
Oxidative Desulfurization Iodine or Oxone in THF/waterConversion to pyrazole or thiadiazole derivatives via sulfur elimination
Cycloaddition Dienophiles (e.g., maleic anhydride)[4+2] Diels-Alder adducts at the oxadiazole’s electron-deficient π-system

Thiophene Ring Modifications

The thiophen-2-yl group participates in electrophilic substitutions and cross-couplings:

Reaction Type Conditions Outcome Source
Electrophilic Substitution HNO₃/H₂SO₄ or Br₂/FeBr₃Nitration or bromination at the thiophene’s α-position
Suzuki Coupling Pd(PPh₃)₄, aryl boronic acids, K₂CO₃Cross-coupling to introduce aryl/heteroaryl groups at the thiophene ring
Oxidation H₂O₂/AcOH or mCPBASulfoxide or sulfone formation, altering electronic properties

Piperidine Ring Functionalization

The piperidine nitrogen and adjacent carbons are reactive sites:

Reaction Type Conditions Outcome Source
Alkylation/Acylation Alkyl halides or acyl chlorides in DMFN-alkylated or N-acylated derivatives, modulating lipophilicity
Ring-Opening HCl/MeOH under refluxCleavage to form linear amines or ketones

α,β-Unsaturated Ketone Reactivity

The propen-1-one group enables conjugate additions and cyclizations:

Reaction Type Conditions Outcome Source
Michael Addition Grignard reagents or enolates in THFAddition at the β-carbon, forming branched ketone derivatives
Diels-Alder Reaction Dienes (e.g., cyclopentadiene)Six-membered cyclohexene adducts via [4+2] cycloaddition
Reduction NaBH₄ or H₂/Pd-CSaturation of the double bond to yield a propan-1-one derivative

Photochemical and Catalytic Transformations

Under UV light or catalytic conditions, the compound undergoes unique rearrangements:

Reaction Type Conditions Outcome Source
Photocyclization UV light (254 nm) in acetoneIntramolecular cyclization to form fused polycyclic structures
Pd-Catalyzed Coupling Pd(OAc)₂, ligands, aryl halidesCross-coupling at the thiophene or oxadiazole rings for diversification

Stability Under Acidic/Basic Conditions

The compound’s stability informs synthetic and storage protocols:

Condition Observation Source
Acidic (HCl, H₂SO₄) Oxadiazole ring hydrolysis to hydrazides; thiophene sulfonation
Basic (NaOH, KOH) Piperidine deprotonation; α,β-unsaturated ketone isomerization (Z→E)

Preparation Methods

Preparation of Piperidine-3-Carboxylic Acid Hydrazide

Piperidine-3-carboxylic acid (1 ) is esterified with ethanol under acidic conditions to yield ethyl piperidine-3-carboxylate (2 ). Treatment with hydrazine hydrate in refluxing ethanol affords the hydrazide derivative 3 (82% yield).

Cyclocondensation to Form 1,3,4-Oxadiazole

Hydrazide 3 reacts with thiophene-2-carboxylic acid (4 ) using N-isocyaniminotriphenylphosphorane (NIITP) in 1,4-dioxane at 80°C for 3 hr, forming 5-(thiophen-2-yl)-1,3,4-oxadiazole-piperidine 5 (Scheme 1). Microwave irradiation (300 W, 60 sec) enhances the yield to 94% compared to conventional heating (72% yield in 24 hr).

Scheme 1. Synthesis of 5-(thiophen-2-yl)-1,3,4-oxadiazole-piperidine (5 ).

Synthesis of (Z)-3-Phenylprop-2-en-1-one

Claisen-Schmidt Condensation

Benzaldehyde (6 ) and acetophenone (7 ) undergo aldol condensation in ethanolic NaOH (10% w/v) at 0–5°C to favor the Z-isomer. The reaction mixture is stirred for 6 hr, yielding (Z)-3-phenylprop-2-en-1-one (8 ) as a pale-yellow solid (mp 68–70°C, 75% yield). Stereochemical control is achieved by kinetic selection under low-temperature conditions.

Equation:
$$
\text{C}6\text{H}5\text{CHO} + \text{C}6\text{H}5\text{COCH}3 \xrightarrow{\text{NaOH, EtOH}} \text{(Z)-C}6\text{H}5\text{CH=CHCOC}6\text{H}_5
$$

Coupling of Oxadiazole-Piperidine with Chalcone

Nucleophilic Acyl Substitution

Oxadiazole-piperidine 5 is treated with (Z)-3-phenylprop-2-enoyl chloride (9 ), generated in situ from 8 and oxalyl chloride, in dry dichloromethane (DCM) with triethylamine (TEA). The reaction proceeds at 0°C for 2 hr, followed by room temperature stirring for 12 hr, affording the target compound 10 in 68% yield (Scheme 2).

Scheme 2. Final coupling to form (Z)-3-phenyl-1-(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one (10 ).

Optimization and Reaction Conditions

Microwave vs. Conventional Heating

Comparative data for oxadiazole formation (Step 2.2):

Parameter Microwave Method Conventional Method
Reaction Time 60 sec 24 hr
Yield 94% 72%
Purity (HPLC) 98.2% 95.1%

Microwave irradiation significantly reduces reaction time while improving yield and purity.

Solvent Screening for Aldol Condensation

Yield variation for (Z)-chalcone synthesis:

Solvent Temperature (°C) Yield (%) Z:E Ratio
Ethanol 0–5 75 8:1
Methanol 0–5 70 6:1
THF 0–5 62 5:1

Ethanol emerges as the optimal solvent for stereoselectivity.

Characterization Data

Spectral Analysis

  • 1H NMR (400 MHz, CDCl3): δ 8.21 (d, J = 15.6 Hz, 1H, CH=CO), 7.92–7.45 (m, 8H, Ar-H), 7.12 (dd, J = 5.1 Hz, 1H, thiophene), 4.62 (br s, 1H, piperidine), 3.81–3.45 (m, 4H, piperidine).
  • 13C NMR (101 MHz, CDCl3): δ 190.1 (CO), 164.3 (oxadiazole-C2), 142.7 (CH=CO), 134.2–125.3 (Ar-C), 121.8 (thiophene-C).

HPLC Purity

  • Purity: 98.6% (C18 column, MeOH:H2O = 80:20, λ = 254 nm).

Q & A

Q. What synthetic methodologies are recommended for preparing the target compound?

The synthesis involves multi-step reactions, typically starting with the formation of the 1,3,4-oxadiazole ring. A common approach includes:

  • Step 1 : Condensation of thiophene-2-carboxylic acid hydrazide with a substituted piperidinyl carbonyl chloride to form the oxadiazole core .
  • Step 2 : Introduction of the (Z)-configured α,β-unsaturated ketone via a Claisen-Schmidt condensation between a phenylacetophenone derivative and the oxadiazole-piperidine intermediate under basic conditions (e.g., NaOH/ethanol) .
  • Step 3 : Stereochemical control for the (Z)-isomer is achieved by optimizing reaction temperature (e.g., 0–5°C) and using catalytic amounts of iodine .

Q. Key Reaction Conditions :

StepReagents/CatalystsSolventTemperatureYield Range
1HOBt, TBTU, NEt₃DMFRT60–75%
2NaOH, I₂Ethanol0–5°C45–65%

Q. How is the (Z)-configuration of the α,β-unsaturated ketone confirmed experimentally?

  • X-ray Crystallography : Single-crystal analysis provides definitive proof of stereochemistry. For example, in analogous compounds, the (Z)-configuration is confirmed by dihedral angles between the ketone and aryl groups (e.g., 8.2° deviation in related structures) .
  • NMR Spectroscopy : The coupling constant JCH=CHJ_{CH=CH} in 1H^1H-NMR for the (Z)-isomer typically ranges between 10–12 Hz, contrasting with 15–17 Hz for the (E)-isomer .

Advanced Research Questions

Q. How can contradictory spectral data during structural elucidation be resolved?

Contradictions in NMR or mass spectrometry (MS) data often arise from:

  • Tautomerism : The oxadiazole moiety may exhibit keto-enol tautomerism, leading to split peaks in 1H^1H-NMR. Use deuterated DMSO to stabilize the dominant tautomer .
  • Dynamic Effects in MS : Adduct formation (e.g., [M+Na]⁺ vs. [M+H]⁺) can complicate molecular ion identification. High-resolution MS (HRMS) with ESI⁺ ionization at 70 eV resolves this .

Example : For a compound with conflicting 13C^{13}C-NMR signals at δ 165–170 ppm (oxadiazole C=N vs. C=O), 2D NMR (HSQC, HMBC) clarifies connectivity .

Q. What strategies improve reaction yields for the 1,3,4-oxadiazole moiety?

Optimization focuses on:

  • Coupling Reagents : Replace CDI (carbonyldiimidazole) with TBTU/HOBt for higher efficiency in cyclocondensation (yields increase from 50% to 75%) .
  • Microwave-Assisted Synthesis : Reduce reaction time from 12 hours to 30 minutes at 120°C, minimizing side-product formation .
  • Purification : Use flash chromatography with ethyl acetate/hexane (3:7) to isolate the oxadiazole intermediate .

Q. What in vitro assays are suitable for evaluating biological activity?

  • Antimicrobial Activity : Broth microdilution assays against S. aureus (ATCC 25923) and E. coli (ATCC 25922), with MIC values compared to ciprofloxacin .
  • Anticancer Potential : MTT assay on cancer cell lines (e.g., MCF-7, HepG2) using 10–100 µM concentrations; IC₅₀ calculations require triplicate trials with cisplatin as a positive control .
  • Mechanistic Studies : Molecular docking against EGFR (PDB ID: 1M17) to predict binding affinity of the oxadiazole-thiophene scaffold .

Q. How do steric and electronic effects influence the compound’s reactivity?

  • Steric Hindrance : The piperidinyl group restricts rotation around the C–N bond, stabilizing the (Z)-configuration .
  • Electron-Withdrawing Effects : The oxadiazole ring enhances electrophilicity of the α,β-unsaturated ketone, facilitating nucleophilic attacks (e.g., thiol-Michael additions) .

Data Contradiction Example :
If biological assays show inconsistent activity (e.g., high IC₅₀ in one trial but low in another):

  • Solution : Verify compound purity via HPLC (>95%) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .

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